molecular formula C11H10N2O3 B13717097 Methyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate

Methyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate

Katalognummer: B13717097
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: GCGUHXRYVAUMGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32708726 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Vorbereitungsmethoden

The preparation of MFCD32708726 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled temperatures and pressures to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring the compound’s stability and solubility .

Analyse Chemischer Reaktionen

MFCD32708726 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxides, while reduction reactions can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

MFCD32708726 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, MFCD32708726 is being investigated for its potential therapeutic applications, including its role in drug development. Industrially, the compound is used in the production of various materials and chemicals, highlighting its versatility and importance .

Wirkmechanismus

The mechanism of action of MFCD32708726 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .

Vergleich Mit ähnlichen Verbindungen

MFCD32708726 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. MFCD32708726 stands out due to its specific reactivity and stability under various conditions. This uniqueness makes it a valuable compound for research and industrial applications. Some similar compounds include those used in similar synthetic processes or with analogous molecular targets .

Eigenschaften

Molekularformel

C11H10N2O3

Molekulargewicht

218.21 g/mol

IUPAC-Name

methyl 5-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-7-4-3-5-8(12-7)10-6-9(13-16-10)11(14)15-2/h3-6H,1-2H3

InChI-Schlüssel

GCGUHXRYVAUMGY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C2=CC(=NO2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.